

1-(4-Fluoro-2-nitrophenyl)pyrrolidine as a research chemical

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(4-Fluoro-2-nitrophenyl)pyrrolidine
Cat. No.:	B1349810

[Get Quote](#)

Technical Guide: 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

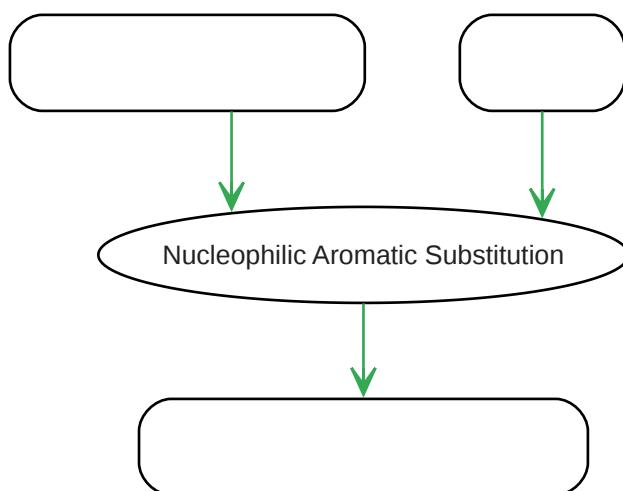
For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of currently available information on **1-(4-Fluoro-2-nitrophenyl)pyrrolidine**. A notable scarcity of published research on the biological activity and specific applications of this compound exists. Much of the available data pertains to structurally related analogs.

Introduction

1-(4-Fluoro-2-nitrophenyl)pyrrolidine is a research chemical characterized by a pyrrolidine ring attached to a fluorinated and nitrated phenyl group. The pyrrolidine scaffold is a common feature in many biologically active compounds and approved drugs, making its derivatives of interest in medicinal chemistry and drug discovery.[\[1\]](#)[\[2\]](#)[\[3\]](#) This guide aims to consolidate the available technical data for this specific compound.

Chemical and Physical Properties


Quantitative data for **1-(4-Fluoro-2-nitrophenyl)pyrrolidine** is limited. The following table summarizes its basic chemical properties.

Property	Value	Source
CAS Number	778-56-3	[4]
Molecular Formula	C10H11FN2O2	[5]
Molecular Weight	210.20 g/mol	[4]
Synonyms	5-Fluoro-2-(pyrrolidin-1-yl)nitrobenzene, 4-Fluoro-2-nitro-1-(pyrrolidin-1-yl)benzene	[4]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **1-(4-Fluoro-2-nitrophenyl)pyrrolidine** is not readily available in the reviewed literature, the synthesis of similar compounds, such as 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, has been described.[6] The synthesis of this related compound involves the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride.[6] Generally, the synthesis of N-aryl pyrrolidines can be achieved through various methods, including the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran.[7]

A logical synthetic approach for **1-(4-Fluoro-2-nitrophenyl)pyrrolidine** would involve the nucleophilic aromatic substitution of a di-substituted benzene with pyrrolidine. The following workflow illustrates this general synthetic strategy.

[Click to download full resolution via product page](#)


Caption: General synthetic workflow for **1-(4-Fluoro-2-nitrophenyl)pyrrolidine**.

Biological Activity and Mechanism of Action

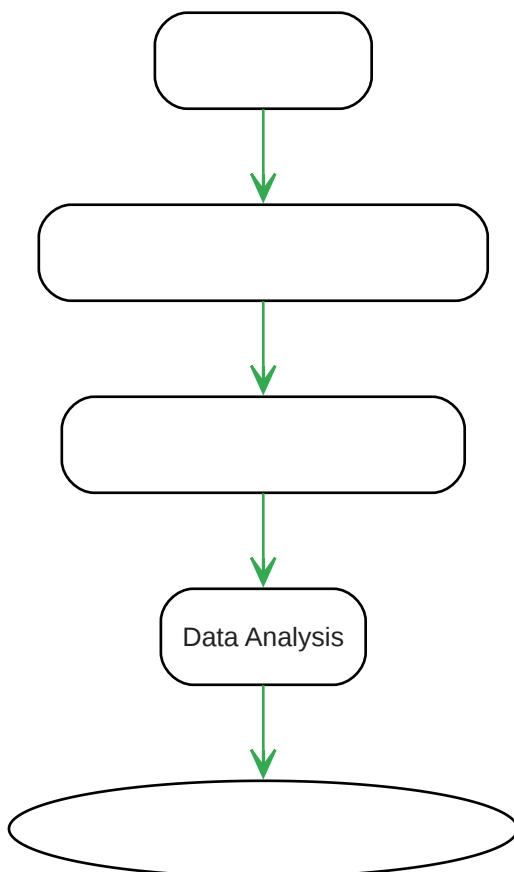
There is a significant lack of published research on the biological activity and mechanism of action for **1-(4-Fluoro-2-nitrophenyl)pyrrolidine**.

It is crucial to distinguish this compound from the structurally similar 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP). The presence of a nitrovinyl group in FPP, as opposed to the nitrophenyl group in the subject of this guide, leads to different biological properties. Research has shown that FPP acts as an anti-inflammatory agent by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.^{[8][9]} Specifically, FPP has been found to suppress TLR4 dimerization induced by lipopolysaccharide (LPS), thereby inhibiting the activation of nuclear factor- κ B (NF- κ B) and interferon regulatory factor 3 (IRF3).^{[8][9]}

The signaling pathway inhibited by the related compound FPP is illustrated below. It is important to reiterate that this pathway has not been demonstrated for **1-(4-Fluoro-2-nitrophenyl)pyrrolidine**.

[Click to download full resolution via product page](#)

Caption: Inhibition of TLR4 signaling by the related compound FPP.


Experimental Protocols

Due to the absence of published research detailing the biological effects of **1-(4-Fluoro-2-nitrophenyl)pyrrolidine**, no established experimental protocols for its biological evaluation are available.

For the related compound FPP, studies have involved the following experimental setups:

- Cell lines: HEK293 cells.[\[8\]](#)
- Assays: NF-κB activation assays, investigation of TLR4 downstream signaling pathways.[\[8\]](#)

The general workflow for such an investigation is depicted below.

[Click to download full resolution via product page](#)

Caption: A general experimental workflow for investigating biological activity.

Safety Information

Detailed safety information for **1-(4-Fluoro-2-nitrophenyl)pyrrolidine** is not widely available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.

Conclusion and Future Directions

1-(4-Fluoro-2-nitrophenyl)pyrrolidine is a commercially available research chemical with limited published data regarding its biological activity. The existing research on the structurally similar compound FPP suggests that the general scaffold may have potential as a modulator of

inflammatory pathways. Future research is necessary to elucidate the specific biological targets and mechanisms of action of **1-(4-Fluoro-2-nitrophenyl)pyrrolidine**, to determine if it shares the anti-inflammatory properties of FPP, and to explore its potential in drug discovery. Researchers are encouraged to conduct primary research to fill the existing knowledge gap.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. 778-56-3 Cas No. | 1-(4-Fluoro-2-nitrophenyl)pyrrolidine | Apollo [store.apolloscientific.co.uk]
- 5. 1-(4-Fluoro-2-nitrophenyl)pyrrolidine | C10H11FN2O2 | CID 2737438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(4-Fluoro-2-nitrophenyl)pyrrolidine as a research chemical]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349810#1-4-fluoro-2-nitrophenyl-pyrrolidine-as-a-research-chemical>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com